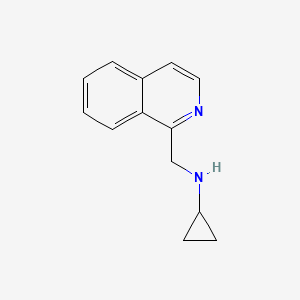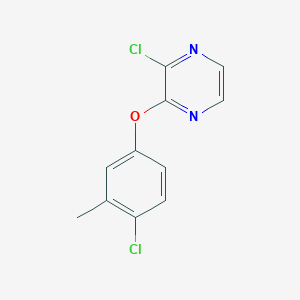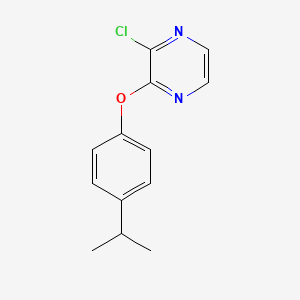![molecular formula C14H12BF3O3 B7872952 Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7872952.png)
Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-” is a type of organoboron compound . It is a relatively stable, readily prepared, and generally environmentally benign reagent . It is used as a reactant in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves the use of boron reagents in Suzuki–Miyaura coupling . This process is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The synthesis also involves the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .Molecular Structure Analysis
The molecular formula of this compound is C14H12BF3O3 . It has a molecular weight of 296.05 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. It is used as a reactant in Suzuki-Miyaura cross-coupling reactions . It is also involved in aerobic oxidative cross-coupling and microwave-assisted Petasis reactions .Mécanisme D'action
The mechanism of action of this compound is related to its use in Suzuki–Miyaura coupling. In this reaction, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Orientations Futures
Propriétés
IUPAC Name |
[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-4-10(5-7-11)9-21-13-3-1-2-12(8-13)15(19)20/h1-8,19-20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHNWRXALBFJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

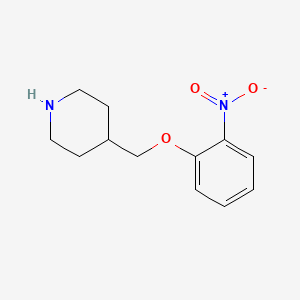
![4-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B7872900.png)
![2-(Piperidin-4-ylthio)benzo[D]thiazole](/img/structure/B7872907.png)
![[1,3'-Bipiperidine]-4-carboxamide](/img/structure/B7872910.png)
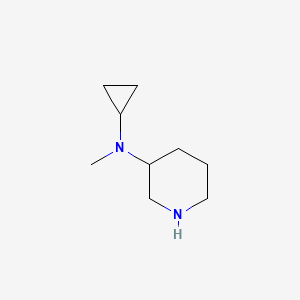
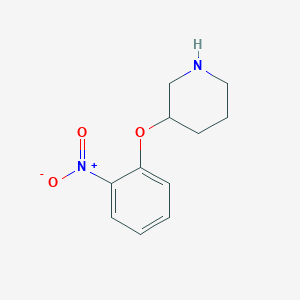
![(2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7872928.png)

![Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7872944.png)
![3-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B7872957.png)
